![molecular formula C9H8ClN3O2 B1402228 Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate CAS No. 1408064-98-1](/img/structure/B1402228.png)

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Übersicht

Beschreibung

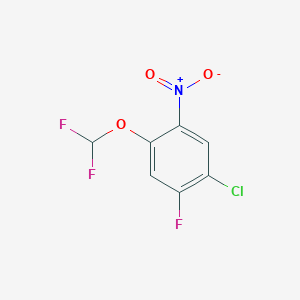

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has a molecular weight of 225.63 . This compound is used for pharmaceutical testing .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is 1S/C9H8ClN3O2/c1-2-15-9(14)6-3-4-13-7(6)8(10)11-5-12-13/h3-5H,2H2,1H3 . This compound contains a total of 24 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, and 10 aromatic bonds .Physical And Chemical Properties Analysis

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Strategies and Biological Activities

Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a compound of interest within the broader family of 1,2,4-triazines, which have been extensively studied for their diverse synthetic strategies and significant biological activities. Research has highlighted the importance of 1,2,4-triazines and their derivatives due to their applications in medicinal, pharmacological, and biological fields, primarily as drugs, semi-drugs, and bioactive systems. The synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives and their reactivity towards various reagents under different conditions have been explored, with the biological evaluation of these systems revealing anticancer, anti-HIV, and antimicrobial activities, as well as enzymatic effects (Makki, Abdel-Rahman, & Alharbi, 2019).

Triazine Scaffold in Medicinal Chemistry

The triazine scaffold, including ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate, is notable in medicinal chemistry for its inclusion in various heterocyclic compounds with a broad spectrum of biological activities. These activities range from antibacterial, antifungal, and anti-cancer to antiviral and antimalarial effects, positioning the triazine nucleus as a core moiety for drug development (Verma, Sinha, & Bansal, 2019).

Eco-Friendly Synthesis Approaches

Recent advancements in the synthesis of 1,2,4-triazine derivatives, including eco-friendly methods, underscore the growing interest in these compounds. The literature documents a plethora of synthetic routes for 1,2,4-triazines, reflecting their abundant presence in scientific research due to their versatile applications and the quest for more sustainable production methods (Rani & Kumari, 2020).

Therapeutic Potential and Patent Landscape

The therapeutic potential of triazines in drug development is significant, with a plethora of molecules investigated for their utility in treating various pathological conditions like inflammation, cancer, and infections. The fusion of the triazine ring with other heterocyclic rings has yielded a variety of biologically active compounds, highlighting the triazine moiety's wide spectrum of activities and its role in the development of commercial drugs (Dubey, Pathak, Chauhan, & Ali, 2022).

Safety and Hazards

The safety information for Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-4-13-7(6)8(10)11-5-12-13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBGKZUTVMFPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=NC=NN2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene](/img/structure/B1402153.png)

![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)

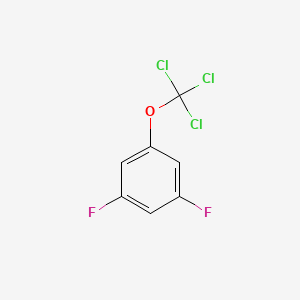

![1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1402161.png)

![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)